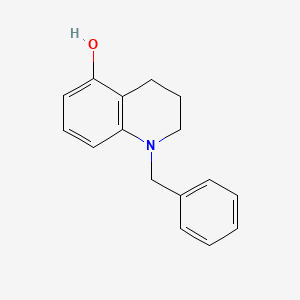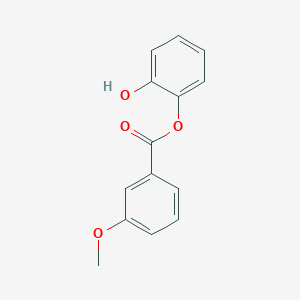
2-Hydroxyphenyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyphenyl 3-methoxybenzoate is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . It is a derivative of benzoic acid, where the hydroxyl group is positioned at the 2nd carbon of the phenyl ring, and the methoxy group is at the 3rd carbon of the benzoate ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxyphenyl 3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxyphenol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of immobilized enzymes like lipase B from Candida antarctica (Novozym 435) for transesterification reactions has also been explored . This method is advantageous due to its high specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyphenyl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoate moiety can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Various substituted phenols and benzoates.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyphenyl 3-methoxybenzoate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxyphenyl 3-methoxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage . Additionally, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzoic acid: Similar structure but with the hydroxyl group at the 4th position.
3,4-Dihydroxybenzoic acid: Contains two hydroxyl groups at the 3rd and 4th positions.
2-Methoxybenzoic acid: Similar structure but with the methoxy group at the 2nd position.
Uniqueness: 2-Hydroxyphenyl 3-methoxybenzoate is unique due to the specific positioning of the hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .
Eigenschaften
Molekularformel |
C14H12O4 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
(2-hydroxyphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H12O4/c1-17-11-6-4-5-10(9-11)14(16)18-13-8-3-2-7-12(13)15/h2-9,15H,1H3 |
InChI-Schlüssel |
WVAGOVJUYVRBFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile](/img/structure/B11871784.png)

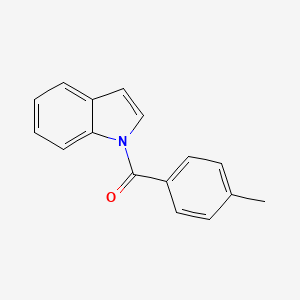
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)
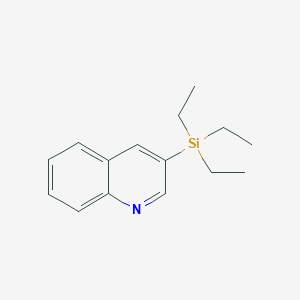
![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871820.png)
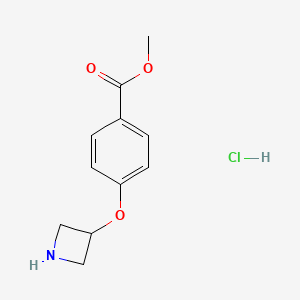
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)


![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
